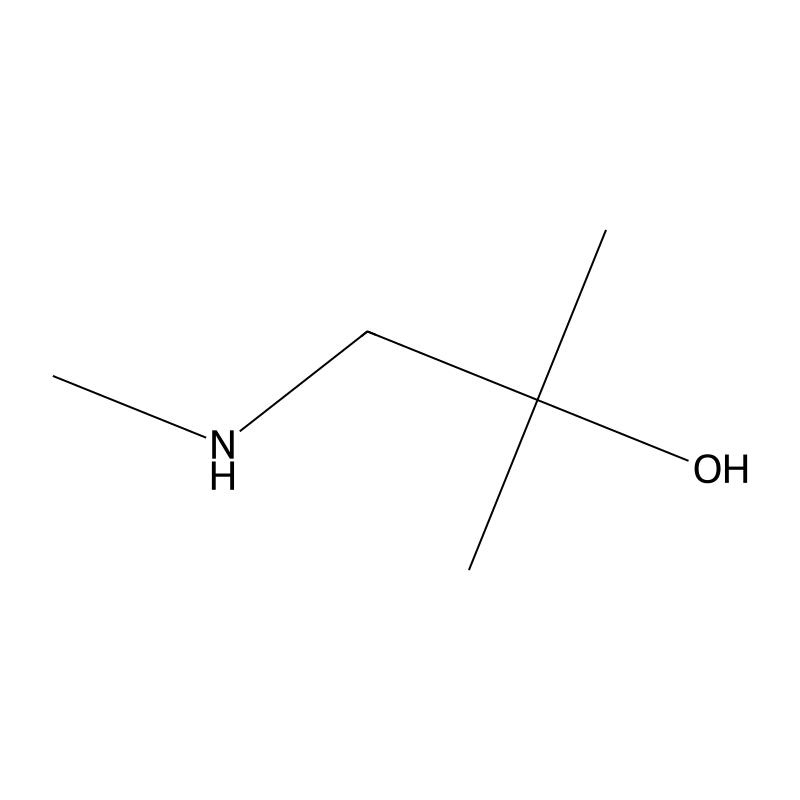2-Methyl-1-(methylamino)propan-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Atmospheric Chemistry
Field: Atmospheric Chemistry
Application: 2-Amino-2-methyl-1-propanol (AMP) is used in a study of the OH-initiated degradation under simulated atmospheric conditions .
Method: The degradation of AMP was investigated in a large atmospheric simulation chamber, employing time-resolved online high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) and chemical analysis of aerosol online PTR-ToF-MS (CHARON-PTR-ToF-MS) instrumentation, and by theoretical calculations based on M06-2X/aug-cc-pVTZ quantum chemistry results and master equation modeling of the pivotal reaction steps .
Results: The photo-oxidation experiments show 2-amino-2-methylpropanal [CH3C(NH2)(CH3)CHO] as the major gas-phase product and propan-2-imine [(CH3)2C\uE0C8NH], 2-iminopropanol [(CH3)(CH2OH)C NH], acetamide [CH3C(O)NH2], formaldehyde (CH2O), and nitramine 2-methyl-2-(nitroamino)-1-propanol [AMPNO2, CH3C(CH3)(NHNO2)- \uE0C8 CH2OH] as minor primary products .
CO2 Capture
Field: Environmental Science
Application: 2-Amino-2-methyl-1-propanol (AMP) is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .
Method: Different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption .
Results: The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .
Synthesis of Thiophene-Anthranilamides
Field: Organic Chemistry
Application: 2-Methyl-1-(methylamino)propan-2-ol is used as a general reagent in the synthesis of thiophene-anthranilamides .
Microbial Inhibition
Field: Microbiology
Application: In general, the minimal inhibitory and microbicidal concentrations (MIC and MBC) are used to determine the bioeffect of chemical compounds and natural extracts against selected microbes .
Synthesis of Potent and Orally Active Factor Xa Inhibitors
Field: Pharmaceutical Chemistry
Application: 2-Methyl-1-(methylamino)propan-2-ol is used as a general reagent in the synthesis of thiophene-anthranilamides which act as potent and orally active factor Xa inhibitors .
2-Methyl-1-(methylamino)propan-2-ol, also known as 2-Methylamino-2-methylpropan-1-ol, is an organic compound with the molecular formula and a molecular weight of 103.16 g/mol. It features a branched structure characterized by a methyl group and a methylamino group attached to a propanol backbone. This compound is classified as an alkanolamine and is recognized for its potential applications in various fields, including pharmaceuticals and chemical synthesis .
There is no current information available regarding the mechanism of action of 2-Methyl-1-(methylamino)propan-2-ol in biological systems.
The chemical behavior of 2-Methyl-1-(methylamino)propan-2-ol includes its reactivity with hydroxyl radicals in atmospheric chemistry. Studies indicate that this compound undergoes degradation primarily through hydrogen abstraction from its carbon chains, leading to the formation of various products such as 2-amino-2-methylpropanal and propan-2-imine . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the amine functional group, making it a versatile intermediate in organic synthesis.
The synthesis of 2-Methyl-1-(methylamino)propan-2-ol can be achieved through several methods:
- Hydrogenation of Amino Acids: The compound can be synthesized by the hydrogenation of amino acids such as 2-aminoisobutyric acid.
- Alkylation Reactions: Another method involves alkylating methylamine with appropriate alkyl halides under controlled conditions to yield the desired product .
- Reduction Reactions: The reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride can also produce this compound.
These methods highlight the compound's accessibility through various synthetic pathways.
2-Methyl-1-(methylamino)propan-2-ol has several notable applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those used for respiratory conditions.
- Chemical Industry: The compound is utilized in the production of surface-active agents and as a buffer component in biochemical applications.
- Cosmetics: Its properties make it suitable for use in cosmetic formulations, particularly as a stabilizing agent.
Interaction studies involving 2-Methyl-1-(methylamino)propan-2-ol have focused on its potential effects on biological systems. Preliminary data suggest that it may interact with neurotransmitter systems, although comprehensive studies are required to confirm these interactions and their implications for therapeutic use .
Several compounds share structural similarities with 2-Methyl-1-(methylamino)propan-2-ol. These include:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 3-Dimethylamino-1,2-propanediol | 623-57-4 | 0.71 |
| 1-Hydroxyethylamino-propan-2-ol | 6579-55-1 | 0.81 |
| 3-Methylazetidin-3-ol hydrochloride | 124668-46-8 | 0.91 |
| Aminomethyl propanol | 124-68-5 | N/A |
These compounds exhibit varying degrees of structural and functional similarity to 2-Methyl-1-(methylamino)propan-2-ol, contributing to its uniqueness in terms of reactivity and application potential.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








